molecular formula C8H5I2NO5 B154352 Iodomethamate CAS No. 1951-53-7

Iodomethamate

カタログ番号: B154352
CAS番号: 1951-53-7
分子量: 448.94 g/mol
InChIキー: QXXSPCOLSLNNNE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: ヨードメタメートの調製にはいくつかの段階が含まれます。

工業生産方法: ヨードメタメートの工業生産は同様の段階に従いますが、より大規模に行われ、高純度と収率が確保されます。 固体リン酸を触媒として使用すると、反応収率を向上させ、生産コストを削減できます .

反応の種類:

    置換反応: ヨードメタメートは、ヨウ素原子が他のハロゲンまたは官能基に置き換えられる置換反応を起こす可能性があります。

    酸化と還元: 酸化還元反応にも参加できますが、これらはそれほど一般的ではありません。

一般的な試薬と条件:

主要な製品:

4. 科学研究アプリケーション

ヨードメタメートは、科学研究でいくつかの用途があります。

科学的研究の応用

Medical Imaging

Urography
Iodomethamate is predominantly used for intravenous urography (IVU), where it enhances the visibility of the urinary tract during radiological examinations. It allows for clear visualization of the renal calices, pelvis, and ureters within 5 to 10 minutes post-injection. This rapid imaging capability is crucial for diagnosing various conditions such as congenital anomalies, hydronephrosis, pyelonephrosis, tumors, and renal calculi .

Parameter Value
Administration Route Intravenous
Time to Visualization 5-10 minutes
Indications Ureteral strictures, tumors

Pharmacokinetics and Safety

Research indicates that this compound has a favorable safety profile when used in appropriate doses. The acute intravenous median lethal dose (LD50) in mice is reported to be 4.5 g/kg . Studies have shown that this compound does not significantly impair renal function when administered correctly, making it a safer alternative compared to some gadolinium-based contrast agents .

Contrast Media in Radiology

This compound is part of a broader category of iodinated contrast media used in various imaging techniques. Its effectiveness as a radiopaque agent stems from its high iodine content, which absorbs X-rays more efficiently than surrounding tissues. This property is essential for enhancing image quality in diagnostic procedures.

Contrast Agent Molecular Mass (amu) Iodine Atoms per Molecule LD50 (g/kg)
This compound49324.5
Diatrizoate636314
Iohexol7913ND

Environmental and Agricultural Research

Beyond medical applications, this compound has been studied for its potential use as a biocide in agriculture. It has shown efficacy in controlling plant-parasitic nematodes and insects when used as a pre-plant treatment . Research into its environmental impact and residue chemistry indicates that it is metabolized by plants without accumulating harmful levels of iodide .

Case Studies and Clinical Research

Numerous studies have documented the clinical efficacy of this compound in various medical settings:

  • A study involving patients undergoing IVU with this compound demonstrated its effectiveness in visualizing renal structures accurately, leading to improved diagnostic accuracy for urological conditions.
  • Case reports have highlighted instances where this compound was used successfully in patients with renal impairment, showcasing its relative safety compared to alternative contrast agents.

作用機序

ヨードメタメートがその効果を発揮するメカニズムは、高原子番号のヨウ素原子に関係しており、X線を効果的に吸収します。この吸収により、医用画像の画像のコントラストが向上します。 分子標的は、主に尿路内の組織や構造であり、放射線不透過性化合物の存在により強調されます .

類似の化合物:

独自性: ヨードメタメートは、尿路造影における特定の用途と、X線画像で優れたコントラストを提供する高いヨウ素含有量により、独自性があります。 その調製方法は、ケリドン酸の変換、それに続くヨウ素化およびメチル化などの独自のステップも含まれています .

類似化合物との比較

Uniqueness: Iodomethamate is unique due to its specific application in urography and its high iodine content, which provides excellent contrast in X-ray imaging. Its preparation method also involves unique steps such as the conversion of chelidonic acid and subsequent iodination and methylation .

生物活性

Iodomethamate, also known as sodium this compound, is a compound that has garnered attention for its biological activity and applications in various fields, particularly in agriculture and medicine. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, toxicity, and case studies demonstrating its effects.

Overview of this compound

This compound is primarily used as a pre-plant soil fumigant to control pests, pathogens, and weeds. It has been registered for use in various agricultural settings, including strawberries and other crops. The compound exhibits moderate to high acute toxicity through inhalation and ingestion, with significant implications for human health and environmental safety.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

  • Absorption : this compound is rapidly absorbed following inhalation or oral administration. Studies indicate that maximum blood concentrations are achieved within 4 hours for oral doses and 0-2 hours for inhalation .
  • Metabolism : The compound is metabolized primarily in the liver, converting to S-methylglutathione. Major metabolites include CO2 and various conjugates excreted in urine .
  • Excretion : The majority of the administered dose is recovered as CO2 (39.4–60.8%) and urine (26.5–33.4%), with minimal recovery in feces .

Toxicity Profile

This compound's toxicity has been characterized through various studies:

  • Acute Toxicity : The compound has an LD50 of approximately 76 mg/kg in rats. Symptoms of acute exposure may include eye irritation, nausea, dizziness, and severe neurological effects at high doses .
  • Chronic Effects : Long-term exposure studies have indicated potential carcinogenic effects, particularly thyroid follicular cell tumors observed in animal models . However, mutagenicity was not demonstrated in several tests conducted on the compound .

Case Study 1: Human Health Risk Characterization

A significant case study focused on the human health risks associated with iodomethane exposure was conducted by the CDC. This study utilized a physiologically based pharmacokinetic (PBPK) model to assess potential health effects from occupational exposure. Key findings included:

  • Developmental Toxicity : The study established a no-observed-adverse-effect level (NOAEL) for developmental endpoints at 10 ppm .
  • Neurotoxicity : A transient neurotoxicity NOAEL was identified at 27 ppm, highlighting the compound's impact on neurological function .

Case Study 2: Environmental Impact Assessment

Another important study evaluated the environmental impact of iodomethane as a soil fumigant. The research highlighted:

  • Efficacy Against Pests : Iodomethane was shown to effectively reduce populations of soilborne pathogens and nematodes.
  • Safety Concerns : Despite its effectiveness, concerns were raised regarding its potential to contaminate groundwater and affect non-target species .

Research Findings Summary

The biological activity of this compound is characterized by its efficacy as a pesticide combined with significant health risks associated with exposure. Below is a summary table of key findings from various studies:

Parameter Finding
LD50 (Rats)76 mg/kg
Major MetabolitesCO2, S-methylglutathione
Acute Exposure SymptomsEye irritation, nausea, dizziness
NOAEL (Developmental Toxicity)10 ppm
NOAEL (Neurotoxicity)27 ppm
Carcinogenic PotentialThyroid tumors in animal studies

特性

CAS番号

1951-53-7

分子式

C8H5I2NO5

分子量

448.94 g/mol

IUPAC名

3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C8H5I2NO5/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16/h1H3,(H,13,14)(H,15,16)

InChIキー

QXXSPCOLSLNNNE-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O

正規SMILES

CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O

Key on ui other cas no.

1951-53-7

関連するCAS

519-26-6 (2hydrochloride salt)

同義語

3,5-diiodo-4-oxy-N-methylpyridine-2,6-dicarboxylic acid
uroselectan B
uroselectan B, disodium salt

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。